

4-iodo-1H-imidazole CAS number 71759-89-2 details

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Compound of Interest		
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An In-depth Technical Guide to **4-iodo-1H-imidazole** (CAS: 71759-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and reactivity, conferred by the iodine substituent, make it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of **4-iodo-1H-imidazole**, with a focus on its role in drug discovery and development.

Physicochemical Properties

4-iodo-1H-imidazole is an off-white to light yellow solid at room temperature.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data for 4-iodo-1H-imidazole



Property	Value	Reference(s)
CAS Number	71759-89-2	[1][2][4][5][6][7]
Molecular Formula	C ₃ H ₃ IN ₂	[1][2][4][5][6][7]
Molecular Weight	193.97 g/mol	[1][4][5][6][7]
Appearance	Off-white to light yellow solid/powder	[1][2][3]
Melting Point	135-138 °C	[8][9]
Boiling Point	348.5 °C at 760 mmHg	[8]
Purity	Typically ≥95-99% (by HPLC)	[1][6][9][10]
Synonyms	4-lodoimidazole, 4(5)- lodoimidazole, 5-lodo-1H- imidazole	[1][2][3][6]
Storage	Store at 0-8 °C, protect from light	[1][2][3][6]

Synthesis of 4-iodo-1H-imidazole

The synthesis of **4-iodo-1H-imidazole** can be achieved through several routes. The most common methods involve either the direct, regioselective iodination of imidazole or the synthesis of a poly-iodinated intermediate followed by selective deiodination.

Method 1: Direct Iodination of Imidazole

This method involves the reaction of imidazole with iodine in an aqueous alkaline solution. A co-solvent is often used to improve the solubility of iodine. This approach can lead to a mixture of mono- and di-iodinated products, necessitating careful control of reaction conditions and purification.[4][5]

Preparation of Imidazole Solution: Dissolve imidazole (1.0 eq) and sodium hydroxide (1.0 eq) in water at room temperature with stirring.[4][8]

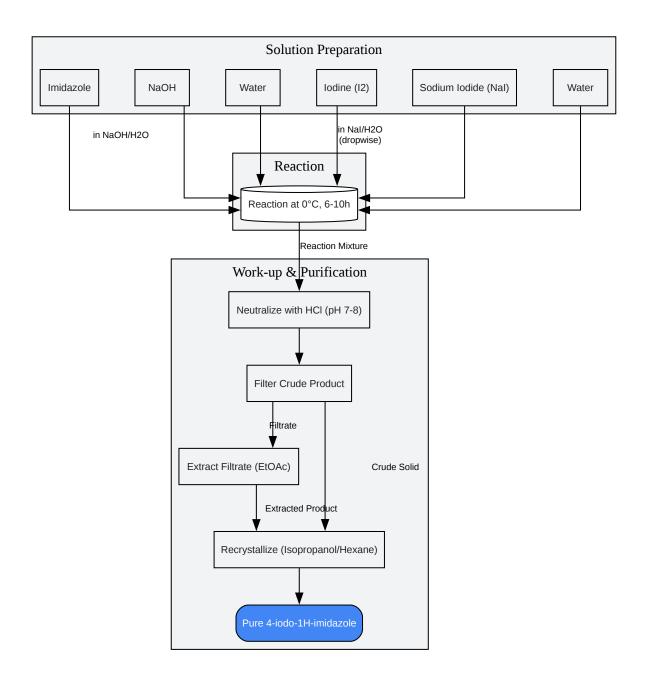
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- Preparation of Iodine Solution: In a separate flask, dissolve sodium iodide (0.38 eq) and iodine (0.25 eq) in water at room temperature.[4][8]
- Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution. Maintain the reaction at 0 °C for 6-10 hours.[4][8]
- Work-up and Isolation: After the reaction is complete, adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the product. Filter the crude product. The filtrate can be extracted with ethyl acetate to recover more product and unreacted imidazole.[4][8]
- Purification: The crude 4-iodo-1H-imidazole is purified by recrystallization, typically from a
 mixed solvent system such as isopropanol/n-hexane or ethanol/water, to yield the pure
 product as white crystals.[4][8]





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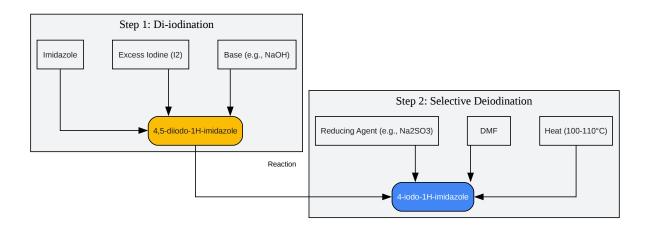
Caption: Workflow for the direct iodination of imidazole.



Method 2: Synthesis via 4,5-diiodo-1H-imidazole and Selective Deiodination

An alternative strategy involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by a selective deiodination at one of the iodine-bearing positions. This can offer better control and higher yields of the desired mono-iodinated product.[5]

- Synthesis of 4,5-diiodo-1H-imidazole: React imidazole with an excess of iodine (e.g., 2.3 eq) in an alkaline solution (e.g., NaOH) to favor the formation of the di-iodinated product.[5]
- Selective Deiodination: Dissolve the crude 4,5-diiodo-1H-imidazole in a suitable solvent like DMF. Add a reducing agent such as sodium sulfite (Na₂SO₃). Heat the reaction mixture (e.g., to 100-110 °C) for several hours.[5][8]
- Work-up and Purification: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization as described in Method 1.[8]



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Caption: Two-step synthesis of **4-iodo-1H-imidazole** via deiodination.

Spectroscopic Characterization

The structural confirmation of **4-iodo-1H-imidazole** is typically performed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for **4-iodo-1H-imidazole**

Technique	Key Features	Reference(s)
¹ H NMR	(DMSO-d ₆) δ: ~7.23 (d, 1H), ~7.60 (d, 1H)	[5]
¹³ C NMR	(DMSO-d ₆) δ: ~141.1, ~143.2	[5]
IR (KBr)	Characteristic peaks for N-H, C=N, and C-H stretching and bending vibrations.	[5]
Mass Spec (GC-MS)	Molecular ion peak (M+) at m/z ≈ 194.	[5]

Generalized Experimental Protocols for Spectroscopy

- NMR Spectroscopy: A sample of 5-10 mg of 4-iodo-1H-imidazole is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are referenced to the residual solvent peak.
- IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often
 coupled with a gas chromatograph (GC-MS) for separation. Electron ionization (EI) is a
 common method for generating the mass spectrum, which reveals the molecular ion peak
 and a characteristic fragmentation pattern.



Applications in Research and Development

4-iodo-1H-imidazole is a valuable intermediate due to the reactivity of the C-I bond, which allows for further functionalization, typically through cross-coupling reactions like the Suzuki reaction.[4]

- Pharmaceutical Development: It is a crucial building block in the synthesis of various pharmaceuticals, especially in the development of novel antifungal and antimicrobial agents.
 [1][11] The imidazole moiety is a key component of many biologically active molecules.[12]
 [13][14][15]
- Biochemical Research: This compound is utilized in studies involving enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways.[1]
- Material Science: The unique electronic properties of the iodo-imidazole scaffold are being explored for the creation of novel polymers and coatings with specific electrical and thermal characteristics.[1]
- Agrochemical Chemistry: It is investigated for its potential role in the development of new herbicides and fungicides to improve crop protection.[1]
- Drug Precursor: It serves as a precursor in the synthesis of more complex molecules, including some opioid analysesics and other therapeutic agents.[7][16][17]

Safety and Handling

4-iodo-1H-imidazole is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

Table 3: GHS Hazard Information



Hazard Statement	Code	Description	Reference(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[5][8][9]
Skin Corrosion/Irritation	H315	Causes skin irritation	[5][8][9][18]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5][8][9][18]
STOT, Single Exposure	H335	May cause respiratory irritation	[5][8][9][18]

Handling Recommendations:

- Use only in a well-ventilated area, preferably in a fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
- Avoid breathing dust, fumes, or vapors.[8]
- Wash hands thoroughly after handling.[8]
- Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][6]

Conclusion

4-iodo-1H-imidazole (CAS 71759-89-2) is a synthetically versatile and commercially important chemical intermediate. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible building block for a multitude of applications. For researchers in drug discovery and materials science, this compound offers a valuable scaffold for the development of novel molecules with tailored biological activities and functional properties. Proper handling and adherence to safety protocols are essential when working with this compound.



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